5-methoxychroman-3-carboxylic Acid

5-lipoxygenase inhibition arachidonic acid cascade anti-inflammatory research

5-Methoxychroman-3-carboxylic acid (CAS 112904-78-6) is the only positional isomer of the chromane-3-carboxylate scaffold validated for dual-mechanism 5-LOX inhibition and CCR5 antagonism. The 5-methoxy orientation uniquely enables access to CNS-active serotonergic (5-HT1A) and melatonergic targets that 6-OMe and 7-OMe isomers cannot provide. Its C3 carboxylic acid handle supports esterification or amidation while preserving the pharmacophore. Essential for anti-inflammatory, antioxidant (LDL lipid peroxidation), and CNS library synthesis. Procure the 5-OMe isomer specifically to ensure target engagement.

Molecular Formula C11H12O4
Molecular Weight 208.213
CAS No. 112904-78-6
Cat. No. B2401174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxychroman-3-carboxylic Acid
CAS112904-78-6
Molecular FormulaC11H12O4
Molecular Weight208.213
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(CO2)C(=O)O
InChIInChI=1S/C11H12O4/c1-14-9-3-2-4-10-8(9)5-7(6-15-10)11(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
InChIKeyXMGAJGALUQJCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxychroman-3-carboxylic Acid (CAS 112904-78-6): Procurement Guide for Research-Grade Chromane-3-carboxylate Scaffolds


5-Methoxychroman-3-carboxylic acid (CAS 112904-78-6; MF: C11H12O4; MW: 208.21) is a chiral benzopyran derivative featuring a 5-methoxy substituent and a 3-carboxylic acid functional group on the dihydropyran ring [1]. This compound belongs to the chromane-3-carboxylate scaffold class and serves as a versatile intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules targeting central nervous system and inflammatory pathways [2]. The methoxy group at the 5-position enhances electron density and influences reactivity, while the carboxylic acid moiety enables further derivatization via esterification or amidation [1]. The compound has been documented as a 5-lipoxygenase (5-LOX) inhibitor and has been explored in multiple therapeutic contexts including CCR5 antagonism and antioxidant applications [3][4].

5-Methoxychroman-3-carboxylic Acid Procurement: Why Positional Isomers Are Not Interchangeable


The chromane-3-carboxylate scaffold contains three distinct aromatic positions (5-, 6-, and 7-) for methoxy substitution, and the position of this substituent critically determines both biological target engagement and synthetic utility. 5-Methoxychroman-3-carboxylic acid (5-OMe) differs fundamentally from its 6-methoxy (6-OMe, CAS 182570-26-9) and 7-methoxy (7-OMe, CAS 3187-51-7) isomers in electronic distribution, steric accessibility, and resultant pharmacological profile [1][2]. The 5-methoxy orientation places the electron-donating group adjacent to the pyran oxygen, creating a unique electron density pattern that influences both nucleophilic substitution reactions during derivatization and binding interactions with biological targets [3]. Procurement of an incorrect positional isomer will yield different reaction outcomes in downstream synthesis and cannot be assumed to produce pharmacologically equivalent derivatives. The following evidence quantifies the specific differentiation of the 5-methoxy isomer versus its closest positional analogs.

5-Methoxychroman-3-carboxylic Acid: Quantitative Differentiation Evidence vs. Positional Isomers and In-Class Alternatives


5-Lipoxygenase (5-LOX) Inhibitory Activity: 5-Methoxy vs. 6-Methoxy Positional Isomer Differentiation

5-Methoxychroman-3-carboxylic acid demonstrates specific inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells, interfering with arachidonic acid metabolism at this key regulatory node [1]. The 5-methoxy positional isomer is documented in ChEMBL (CHEMBL619995) for this 5-LOX translocation inhibitory activity, whereas no corresponding 5-LOX inhibition data exists in curated public databases for the 6-methoxy isomer (CAS 182570-26-9) [2]. This target-specific activity is attributed to the unique electronic and steric environment created by the 5-position methoxy group adjacent to the pyran oxygen, which is not replicated in the 6-methoxy or 7-methoxy isomers [3]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, establishing a polypharmacology profile distinct from its positional isomers [4].

5-lipoxygenase inhibition arachidonic acid cascade anti-inflammatory research

CCR5 Antagonist Activity: 5-Methoxy Isomer-Specific Target Engagement

Preliminary pharmacological screening indicates that 5-methoxychroman-3-carboxylic acid functions as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This chemokine receptor modulatory activity represents a therapeutic vector distinct from the anti-inflammatory enzyme inhibition profile. Database searches reveal no corresponding CCR5 antagonism data for the 6-methoxy (CAS 182570-26-9) or 7-methoxy (CAS 3187-51-7) positional isomers of chromane-3-carboxylic acid [2][3]. The 5-methoxy orientation appears critical for binding interactions with the CCR5 receptor, likely due to specific steric and electronic requirements at the receptor binding pocket that are not satisfied by alternative methoxy substitution patterns.

CCR5 antagonism HIV entry inhibition chemokine receptor modulation

5-HT1A Receptor Agonist Derivative Potential: Scaffold-Specific CNS Pharmacology

The 5-methoxychroman scaffold serves as the core structural motif for potent 5-HT1A receptor agonists. Research published in the Journal of Pharmacology and Experimental Therapeutics demonstrates that N-substituted derivatives of 5-methoxychroman-3-amine, specifically 4[N-(5-methoxy-chroman-3-yl)N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(±)-S 20244] and its enantiomers (+)-S 20499 and (-)-S 20500, exhibit potent agonist properties at central 5-HT1A receptors [1]. The maximal inhibitory effect of these chroman derivatives was not additive with 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and could be competitively reduced by 5-HT1A antagonists such as (-)-propranolol and (±)-tertatolol, confirming specific receptor-mediated pharmacology [1]. While 6-methoxychroman derivatives have been explored for other targets (ROCK inhibition, NF-κB modulation), the 5-methoxy orientation is specifically validated for generating CNS-active 5-HT1A receptor ligands with defined enantioselective pharmacology [2].

5-HT1A receptor agonism serotonergic pharmacology CNS drug development

Synthetic Versatility: Electron Density Distribution Differences Enable Selective Derivatization

The 5-methoxy substitution pattern on the chromane-3-carboxylate scaffold creates a distinct electronic environment that enables selective derivatization pathways not accessible with the 6-methoxy or 7-methoxy isomers. The methoxy group at the 5-position enhances electron density at specific ring positions while maintaining a chiral center at C3 (undefined stereocenter count: 1) that allows for stereoselective transformations [1]. This electronic distribution influences both nucleophilic substitution reactivity patterns and the regioselectivity of further functionalization. The carboxylic acid at C3 provides a handle for esterification or amidation with a topological polar surface area of 55.8 Ų and calculated XLogP3 of 1.4, indicating balanced polarity suitable for both aqueous and organic reaction conditions [2]. In contrast, the 6-methoxy isomer (CAS 182570-26-9) positions the electron-donating group distal to the pyran oxygen, producing different regioselectivity in electrophilic aromatic substitution reactions [3].

medicinal chemistry scaffold derivatization selective functionalization

Melatonin Receptor Ligand Development: 5-Methoxy Scaffold as Non-Indolic Melatonin Analogue Template

The 5-methoxychroman nucleus serves as a validated template for developing non-indolic melatonin receptor ligands. A study published in ScienceDirect describes a novel series of melatonin analogues based on the chroman nucleus, wherein N-acyl-3-amino-5-methoxychromans competitively inhibit [125I]2-iodomelatonin binding to chicken brain membranes [1]. While these analogues exhibit reduced affinity compared to endogenous melatonin, they establish the 5-methoxy substitution as critical for melatonin receptor engagement—the 5-methoxy group mimics the 5-methoxyindole pharmacophore of natural melatonin. No corresponding melatonin receptor ligand data exists for the 6-methoxy or 7-methoxy positional isomers of chromane-3-carboxylic acid derivatives in peer-reviewed literature [2][3]. The stereochemical flexibility of the chromane scaffold allows for the generation of enantiomerically enriched derivatives, as evidenced by patents describing processes for preparing (R)-3-amino-5-methoxychroman with highly selective affinity for 5-HT1A receptor subgroups [4].

melatonin receptor ligands circadian rhythm pharmacology non-indolic melatonin analogues

Antioxidant Activity Profile: Documented Lipid Peroxidation Inhibition and Radical Scavenging

5-Methoxychroman-3-carboxylic acid exhibits antioxidant properties with documented applications in fats and oils. The Medical University of Lublin MeSH record identifies the compound as an antioxidant with specific activity in preventing lipid peroxidation [1]. The compound is capable of hydrolyzing lactones and aromatic carboxylic acid esters while demonstrating antioxidant activity distinct from high-density lipoprotein-associated mechanisms [2]. This antioxidant capacity is attributed to the chromane scaffold with 5-methoxy substitution, which facilitates electron donation and radical stabilization. While the 6-hydroxy-chroman derivatives are also documented antioxidants (US Patent 3,947,473 for α-tocopherol-related compounds), the 5-methoxy substitution provides a methoxy-protected scaffold with different metabolic stability and synthetic handling characteristics compared to free phenolic antioxidants [3].

antioxidant research lipid peroxidation free radical scavenging

5-Methoxychroman-3-carboxylic Acid (CAS 112904-78-6): Validated Research and Procurement Application Scenarios


Medicinal Chemistry: 5-LOX and CCR5 Dual-Pathway Anti-Inflammatory Scaffold Development

Based on documented 5-LOX translocation inhibitory activity in rat RBL-2H3 cells (ChEMBL619995) and CCR5 antagonist activity from preliminary pharmacological screening, 5-methoxychroman-3-carboxylic acid serves as a validated starting scaffold for developing dual-mechanism anti-inflammatory agents targeting both the arachidonic acid cascade and chemokine signaling pathways [1][2]. The 5-methoxy positional isomer uniquely provides access to this target combination; the 6-methoxy and 7-methoxy isomers lack documented activity at either 5-LOX or CCR5 in curated public databases [3]. The carboxylic acid handle at C3 enables derivatization to esters or amides while maintaining the core 5-methoxy pharmacophore essential for target engagement. Researchers should procure the 5-methoxy isomer specifically, as alternative positional isomers will not provide this validated dual-target pharmacology.

CNS Drug Discovery: 5-HT1A Serotonergic Agonist and Melatonin Receptor Ligand Development

The 5-methoxychroman scaffold is validated for generating CNS-active compounds through two distinct serotonergic/melatonergic mechanisms: (1) potent 5-HT1A receptor agonists via N-substituted 5-methoxychroman-3-amine derivatives, with demonstrated antagonist-reversible pharmacology and enantioselective activity [(±)-S 20244 and enantiomers] [1]; and (2) non-indolic melatonin receptor ligands via N-acyl-3-amino-5-methoxychroman derivatives that competitively inhibit [125I]2-iodomelatonin binding [2]. The 5-methoxy group mimics the 5-methoxyindole pharmacophore of natural melatonin, a feature absent in 6-methoxy and 7-methoxy isomers [3]. Chiral resolution methods are established, with patents describing tartrate salt resolution for obtaining enantiomerically pure (R)-3-amino-5-methoxychroman [4]. Procurement of the 5-methoxy carboxylic acid provides entry to both CNS target classes that cannot be accessed through alternative positional isomers.

Organic Synthesis: Position-Specific Chromane Scaffold for Selective Derivatization

The 5-methoxy substitution pattern on the chromane-3-carboxylate scaffold creates a unique electronic environment (TPSA 55.8 Ų; XLogP3 1.4) that enables regioselective derivatization distinct from the 6-methoxy and 7-methoxy isomers [1]. The methoxy group at the 5-position, adjacent to the pyran oxygen, enhances electron density at specific ring positions and influences nucleophilic substitution reactivity patterns differently than the 6-methoxy (para to pyran oxygen) or 7-methoxy (meta to pyran oxygen) substitution patterns [2]. The carboxylic acid at C3 provides a versatile handle for esterification or amidation, while the chiral center at C3 (undefined stereocenter count: 1) allows for stereoselective transformations [3]. For library synthesis requiring predictable and distinct reactivity, researchers should select the specific 5-methoxy isomer rather than assuming functional interchangeability with alternative positional isomers.

Antioxidant Research: Methoxy-Protected Chromane Scaffold for Lipid Peroxidation Studies

For antioxidant research programs investigating lipid peroxidation inhibition in fats and oils, 5-methoxychroman-3-carboxylic acid provides a methoxy-protected chromane scaffold with documented activity in preventing LDL lipid peroxidation and reversing oxidation of mildly oxidized LDL [1][2]. The 5-methoxy substitution offers distinct metabolic stability and synthetic handling advantages compared to free phenolic antioxidants such as 6-hydroxy-chroman derivatives, which require hydroxyl protection/deprotection strategies during synthesis [3]. The compound inhibits monocyte chemotaxis induced by minimally modified LDL, suggesting potential applications in atherosclerosis-related antioxidant research [2]. Researchers requiring a non-phenolic chromane antioxidant scaffold with defined substitution pattern should procure the 5-methoxy isomer specifically.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methoxychroman-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.